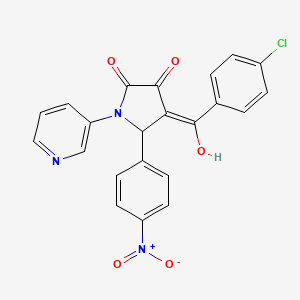
3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a pyrazole derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is a prodrug that is metabolized by MAO-B to form MPP+. MPP+ is a toxic compound that selectively accumulates in dopamine neurons due to its affinity for the dopamine transporter. MPP+ then inhibits mitochondrial complex I, leading to oxidative stress and cell death in dopamine neurons. This process results in the degeneration of dopamine neurons, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to have various biochemical and physiological effects. 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide-induced Parkinsonism in animal models closely resembles the human disease, including the loss of dopamine neurons, motor deficits, and the formation of Lewy bodies. Additionally, 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has been shown to induce oxidative stress and inflammation in the brain, which are also associated with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has several advantages as a tool to study Parkinson's disease. It is a well-established model that closely mimics the human disease, making it a valuable tool for studying the disease's pathogenesis and developing new treatments. Additionally, 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is relatively easy to administer, and its effects are reproducible across different animal models.
However, there are also limitations to using 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments. The model only replicates the degeneration of dopamine neurons and does not fully capture the complexity of Parkinson's disease. Additionally, the model does not account for the genetic and environmental factors that contribute to the disease's development in humans.
Orientations Futures
For 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide research include developing new treatments for the disease and using the model to study other neurodegenerative diseases.
Applications De Recherche Scientifique
3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has been widely used in scientific research as a tool to study the dopaminergic system in the brain. 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is converted into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine neurons and causes their degeneration. This process is similar to the degeneration of dopamine neurons that occurs in Parkinson's disease. Therefore, 3-(1-methyl-1H-pyrrol-2-yl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is used to create animal models of Parkinson's disease to study the disease's pathogenesis and develop new treatments.
Propriétés
IUPAC Name |
3-(1-methylpyrrol-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-6-2-5-13(19)11-8-12(17-16-11)14(20)18-15-9-10-4-3-7-21-10/h2-9H,1H3,(H,16,17)(H,18,20)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBEAWMXNHXQM-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303104-68-9 | |
| Record name | 3-(1-METHYL-1H-PYRROL-2-YL)-N'-(2-THIENYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3902807.png)


![4-bromo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3902838.png)
![N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide](/img/structure/B3902839.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902846.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902851.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3902857.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B3902858.png)
![ethyl 2-(4-hydroxy-3,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3902860.png)
![2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3902875.png)